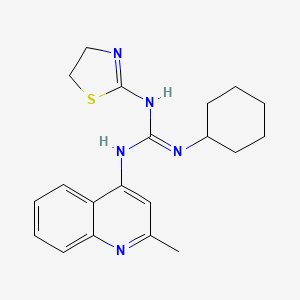

Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)-

CAS No.: 72042-08-1

Cat. No.: VC17318454

Molecular Formula: C20H25N5S

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72042-08-1 |

|---|---|

| Molecular Formula | C20H25N5S |

| Molecular Weight | 367.5 g/mol |

| IUPAC Name | 2-cyclohexyl-1-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-methylquinolin-4-yl)guanidine |

| Standard InChI | InChI=1S/C20H25N5S/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H2,21,22,23,24,25) |

| Standard InChI Key | KREDTDIXTPXUHU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NCCS4 |

Introduction

Structural Elucidation and Molecular Characteristics

The target compound features a guanidine core () substituted with three distinct moieties:

-

N-Cyclohexyl group: A six-membered saturated hydrocarbon ring conferring lipophilicity and steric bulk.

-

N'-(4,5-Dihydro-2-thiazolyl): A partially saturated thiazoline ring, which introduces conformational flexibility compared to aromatic thiazoles .

-

N''-(2-Methyl-4-quinolinyl): A quinoline derivative with a methyl group at position 2, enhancing π-π stacking interactions in biological systems.

Molecular Formula and Physicochemical Properties

-

Molecular Formula: (calculated based on structural analogs).

-

Molecular Weight: ~365.5 g/mol.

-

IUPAC Name: 2-Cyclohexyl-1-(2-methylquinolin-4-yl)-3-(4,5-dihydrothiazol-2-yl)guanidine.

Key Structural Comparisons

| Property | Target Compound | Analog (VC17283035) |

|---|---|---|

| Thiazole Saturation | 4,5-Dihydro (thiazoline) | Fully unsaturated (thiazole) |

| Quinoline Substituent | 2-Methyl | 6-Methyl |

| Molecular Weight | 365.5 g/mol | 365.5 g/mol |

The thiazoline ring’s partial saturation may reduce planarity, potentially altering binding kinetics compared to fully aromatic analogs .

Synthesis Pathways and Optimization

The synthesis of the target compound likely follows multi-step protocols similar to those for related guanidine derivatives .

Proposed Synthesis Route

-

Thiazoline Ring Formation:

-

Quinoline Moiety Preparation:

-

Skraup synthesis or Friedländer annulation to introduce the 2-methyl-4-quinolinyl group.

-

-

Guanidine Core Assembly:

Critical Reaction Conditions

-

Catalysts: Lewis acids (e.g., ) enhance nucleophilic substitution at the guanidine core .

-

Solvents: Polar aprotic solvents (e.g., DMF) facilitate intermediate stability.

-

Temperature: Controlled heating (~80–100°C) to prevent side reactions.

Pharmacological Applications and Future Directions

Therapeutic Prospects

-

Oncology: As a dual topoisomerase-kinase inhibitor, particularly in drug-resistant cancers.

-

Antimicrobials: Broad-spectrum activity against Gram-positive pathogens.

-

Neurology: Sigma receptor ligands for managing neuropathic pain or neurodegenerative diseases .

Challenges and Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume